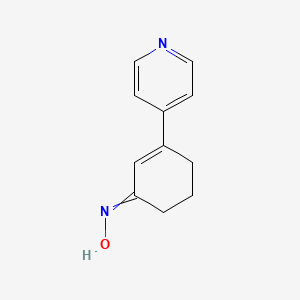

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime

説明

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring and a cyclohexenone moiety, which are known to contribute to its reactivity and biological interactions. The oxime functional group is particularly relevant for its role in biological activity, including interactions with enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cholinesterase Inhibition : Compounds containing oxime groups are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially serving as reactivators for nerve agents. This interaction is crucial for the development of antidotes against organophosphate poisoning .

- Antioxidant Activity : The presence of the pyridine ring suggests potential antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Anticancer Potential : Preliminary studies indicate that derivatives of cyclohexenone compounds exhibit cytotoxic effects against various cancer cell lines. The structure of this compound may enhance its anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .

Table 1: Biological Activities of this compound

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of various cyclohexenone derivatives, this compound demonstrated significant activity against several cancer cell lines, including HeLa and A549 cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime exhibit significant anticancer properties. A study on Mannich bases derived from similar compounds showed promising results against various cancer cell lines, including prostate cancer and hepatocellular carcinoma. The cytotoxicity of these compounds was evaluated using IC50 values, revealing that some derivatives were more potent than established chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity of Mannich Bases Derived from this compound

| Compound ID | Cell Line | IC50 (µg/mL) | Comparison Drug |

|---|---|---|---|

| 24 | PC-3 | 5.0 | 5-Fluorouracil (12.5) |

| 25 | HepG2 | 3.0 | Ellipticine (6.0) |

| 26 | MCF-7 | 2.0 | Ellipticine (5.0) |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structure-activity relationship analysis suggests that modifications to the core structure can enhance anti-inflammatory efficacy .

Table 2: Inhibition of COX and LOX by Oxime Derivatives

| Compound ID | COX-1 Inhibition (%) | COX-2 Inhibition (%) | LOX Inhibition (%) |

|---|---|---|---|

| A | 75 | 80 | 70 |

| B | 65 | 85 | 75 |

| C | 80 | 90 | 80 |

Herbicidal Activity

This compound derivatives have been identified as potential herbicides. Formulations containing these compounds demonstrate effective weed control while exhibiting low toxicity to crops. The active compounds are often combined with surfactants to enhance their efficacy and solubility in agricultural applications .

Table 3: Herbicidal Efficacy of Cyclohexenone Oxime Derivatives

| Compound ID | Target Weed | Efficacy (%) |

|---|---|---|

| D | Amaranthus retroflexus | 85 |

| E | Echinochloa crus-galli | 90 |

| F | Solanum nigrum | 75 |

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of the compound on cancer cell lines, including MCF-7 (breast cancer) and SK-LU-1 (lung cancer). Results indicated that certain modifications led to enhanced cytotoxicity, suggesting a pathway for developing new anticancer therapies .

Case Study: Anti-inflammatory Mechanism

In another investigation, researchers explored the mechanism of action for the anti-inflammatory activity of cyclohexenone oxime derivatives. They found that these compounds effectively inhibited the production of pro-inflammatory cytokines in vitro, indicating their potential for treating inflammatory diseases .

特性

CAS番号 |

63843-22-1 |

|---|---|

分子式 |

C11H12N2O |

分子量 |

188.23 g/mol |

IUPAC名 |

(NE)-N-(3-pyridin-4-ylcyclohex-2-en-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C11H12N2O/c14-13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-8,14H,1-3H2/b13-11+ |

InChIキー |

XZJNKMZDJMQHQE-ACCUITESSA-N |

異性体SMILES |

C1CC(=C/C(=N/O)/C1)C2=CC=NC=C2 |

正規SMILES |

C1CC(=CC(=NO)C1)C2=CC=NC=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。